molecular formula C20H24N2O B4886410 N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide

N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide

Cat. No. B4886410
M. Wt: 308.4 g/mol
InChI Key: XCTKVHNXJIFHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a cyclopropane derivative that has garnered significant attention in scientific research due to its potential applications in the treatment of various medical conditions.

Mechanism of Action

DPCPX selectively binds to adenosine A1 receptors, preventing the binding of adenosine and subsequent activation of the receptor. This blockade of adenosine A1 receptors leads to the inhibition of various physiological processes regulated by these receptors. DPCPX has been shown to have a high affinity for adenosine A1 receptors and a low affinity for other adenosine receptor subtypes.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects in scientific research studies. It has been demonstrated to decrease heart rate and blood pressure in animal models, indicating its potential use in the treatment of cardiovascular diseases. DPCPX has also been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders. Additionally, DPCPX has been shown to have anti-inflammatory effects, indicating its potential use in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, allowing for the specific inhibition of these receptors without affecting other adenosine receptor subtypes. Additionally, DPCPX has been extensively studied and optimized for research purposes, leading to the production of high-quality DPCPX for use in experiments. However, DPCPX also has some limitations. It has a short half-life, requiring frequent dosing in experiments. Additionally, DPCPX has poor solubility in water, requiring the use of organic solvents for administration in experiments.

Future Directions

There are several future directions for the use of DPCPX in scientific research. One potential direction is the development of DPCPX-based therapies for the treatment of cardiovascular diseases, anxiety disorders, and inflammatory conditions. Additionally, DPCPX could be used to study the role of adenosine A1 receptors in various physiological processes, including pain perception, sleep regulation, and memory formation. Furthermore, the development of new DPCPX derivatives with improved solubility and pharmacokinetics could lead to the development of more effective therapies.

Scientific Research Applications

DPCPX has been used in various scientific research studies due to its selective antagonism of adenosine A1 receptors. These receptors are known to play a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. DPCPX has been used to study the role of adenosine A1 receptors in these processes and to develop potential therapeutic interventions.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-22(4-2)17-12-10-16(11-13-17)21-20(23)19-14-18(19)15-8-6-5-7-9-15/h5-13,18-19H,3-4,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTKVHNXJIFHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.